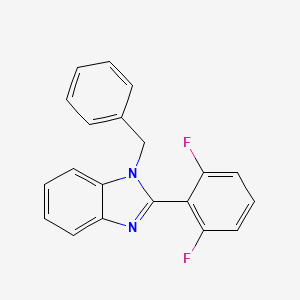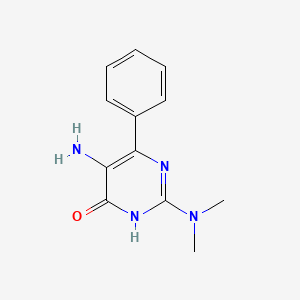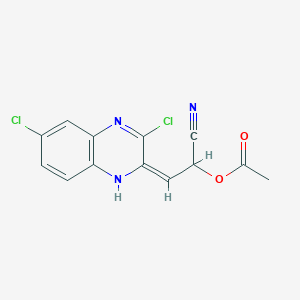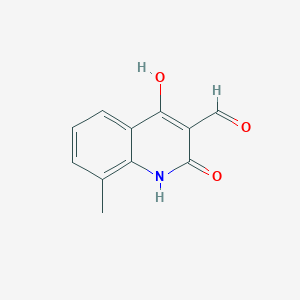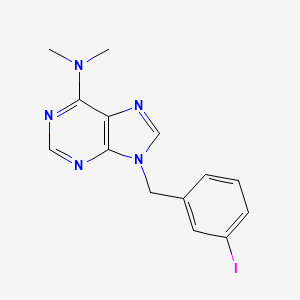
4-Methoxyacridin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyacridin-9-amine is an organic compound belonging to the acridine family Acridines are heterocyclic aromatic compounds known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyacridin-9-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and acridine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) or copper (Cu) catalysts.
Reaction Steps: The synthesis may include steps like nitration, reduction, and cyclization to form the acridine ring structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Process: Involves the stepwise addition of reagents and catalysts, followed by purification steps like crystallization or chromatography.
Continuous Flow Process: Utilizes continuous reactors to maintain a steady flow of reactants and products, ensuring consistent quality and higher efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxyacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of substituted acridines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenated acridines with nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include quinones, reduced acridines, and substituted acridines, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
4-Methoxyacridin-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for labeling DNA and studying molecular interactions.
Biology: Employed in cell biology experiments to investigate DNA binding and intercalation properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of dyes and pigments, as well as in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of 4-Methoxyacridin-9-amine involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with specific molecular targets and pathways, such as the NF-κB and p53 pathways, contributing to its anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
4-Methoxyacridin-9-amine can be compared with other acridine derivatives, such as:
Quinacrine: An acridine derivative used as an antimalarial and anti-cancer agent.
Acridine Orange: A fluorescent dye used for staining nucleic acids in cell biology.
Amsacrine: An anti-cancer drug that intercalates into DNA and inhibits topoisomerase II.
Uniqueness: this compound is unique due to its specific methoxy substitution at the 4-position, which may influence its binding affinity and selectivity for DNA, as well as its overall biological activity.
Eigenschaften
| 10496-96-5 | |
Molekularformel |
C14H12N2O |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
4-methoxyacridin-9-amine |
InChI |
InChI=1S/C14H12N2O/c1-17-12-8-4-6-10-13(15)9-5-2-3-7-11(9)16-14(10)12/h2-8H,1H3,(H2,15,16) |
InChI-Schlüssel |
GCOCHRFSHCKYNS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-[(1R,2R)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12923039.png)
![9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one](/img/structure/B12923046.png)
